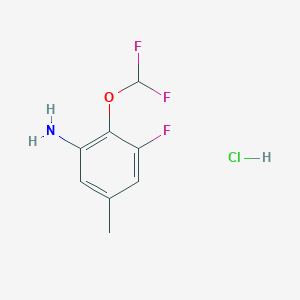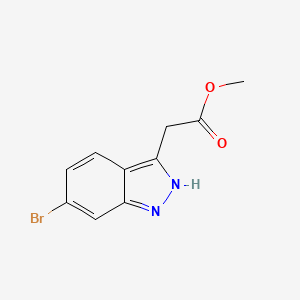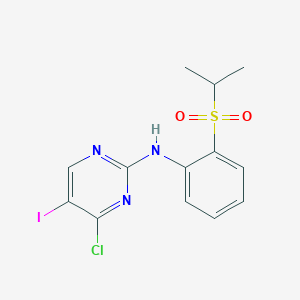
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro and iodo substituents on the pyrimidine ring, along with an isopropylsulfonyl group attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups to the pyrimidine ring.
Sulfonylation: Attachment of the isopropylsulfonyl group to the phenyl ring.
Coupling Reaction: Formation of the final compound through coupling of the sulfonylated phenyl ring with the halogenated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating the mitochondrial pathway and producing reactive oxygen species (ROS) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Similar structure but lacks the iodo substituent.
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester: Contains additional functional groups and a more complex structure.
Uniqueness
The presence of both chloro and iodo substituents, along with the isopropylsulfonyl group, makes 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine unique
Eigenschaften
Molekularformel |
C13H13ClIN3O2S |
|---|---|
Molekulargewicht |
437.68 g/mol |
IUPAC-Name |
4-chloro-5-iodo-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClIN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(15)12(14)18-13/h3-8H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
XJEITEOFUYZAFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


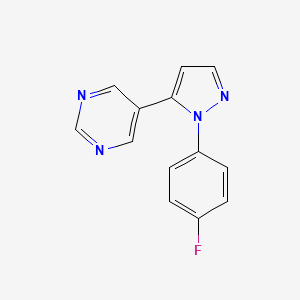
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
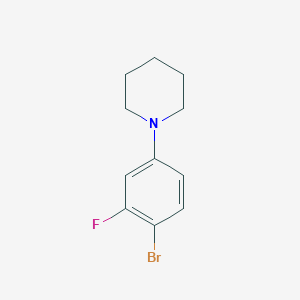
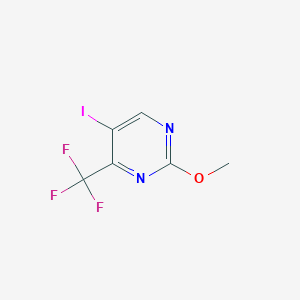
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
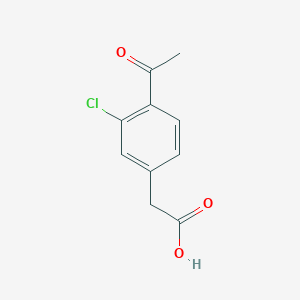
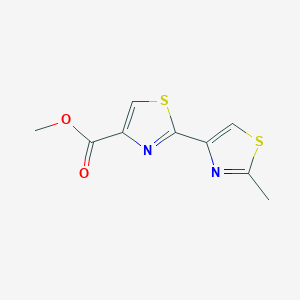

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
